3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid

Catalog No.
S002396
CAS No.
1273323-67-3
M.F
C29H20ClNO3
M. Wt
465.9
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-...

CAS Number

1273323-67-3

Product Name

3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid

IUPAC Name

3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid

Molecular Formula

C29H20ClNO3

Molecular Weight

465.9

InChI

InChI=1S/C29H20ClNO3/c30-23-15-13-21(14-16-23)26(20-8-2-1-3-9-20)27-24-11-4-5-12-25(24)31(28(27)32)18-19-7-6-10-22(17-19)29(33)34/h1-17H,18H2,(H,33,34)/b27-26+

InChI Key

BPBOVHROVFJFAH-CYYJNZCTSA-N

SMILES

C1=CC=C(C=C1)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(=O)O)C5=CC=C(C=C5)Cl

Synonyms

(Z)-3-((3-((4-chlorophenyl)(phenyl)methylene)-2-oxoindolin-1-yl)methyl)benzoic acid

Description

YLF-466D is an orally bioavailable activator of AMP-activated protein kinase (AMPK), an enzyme involved in regulation of cellular energy homeostasis. YLF-466D activates AMPK at a concentration of 150 µM in platelets. It inhibits platelet aggregation induced by thrombin, ADP, and collagen (IC50s = 84, 55, and 87 µM, respectively) and inhibits aggregation of whole blood. YLF-466D leads to dose-dependent glucose uptake in L6 myotubes and, at a dose of 150 mg/kg, improves glucose tolerance in two mouse models of diabetes.
YLF-466D is an allosteric AMPK activator. IC50 Value: N/ATarget: AMPKin vitro: YLF466D activated recombinant human α1β1γ1, α2β1γ1 and rat liver AMPK. It also activated AMPK α-subunit truncations containing an autoinhibitory domain(AID) and exhibited additivity with AMP and A-769662. Molecular docking of YLF466D with the S pombe AMPKa (25-351) suggests it may bind in the cleft between the kinase domain and the AID antagonizing the auto-inhibition distinct from AMP and A-769662. Incubation of YLF466D in Hela cells activated cellular AMPK without detectable changes in AMP:ATP ratio, proving AMPK was allosterically activated by YLF466D. YLF466D activated cellular AMPK in both L6 myotubes and HepG2 cells with evoking intracellular AMP:ATP ratio accompanied by depolarizing mitochondria membrane potential, but has no effect on the dephosphorylation of PP2Cα on AMPK. Thus, YLF466D activated cellular AMPK through dual mechanisms. in vivo: Functional studies shown YLF466D stimulated glucose uptake in L6 myotubes, decreased glucose output and lipid content in hepatocyte. Acute and chronic treatment of YLF466D on diabetic db/db mice and diet induced obese mice improved metabolic parameters.
  • This compound belongs to a class of molecules known as arylidenehydrazide-benzoic acids.
  • The origin and specific significance in scientific research are currently unknown due to lack of available data.

Molecular Structure Analysis

  • The key features include:
    • A central benzoic acid group (C6H5-COOH) [].
    • An indole ring (a bicyclic aromatic system containing nitrogen) with a substituent attached at the 2-oxo position (C=O group) [].
    • A benzylidene moiety (Ph-CH=CH-) linked to the indole ring at the 3-position via a double bond (E configuration) [].
    • A chlorophenyl group (C6H4Cl) attached to the benzylidene moiety.
    • A methylene bridge (CH2) connecting the indole ring to the benzoic acid group at the 3-position.

Chemical Reactions Analysis

  • Due to the lack of research, specific synthesis or reaction pathways for this compound are unknown.
  • However, general synthetic methods for arylidenehydrazide-benzoic acids involve condensation reactions between aromatic aldehydes and hydrazides.

Physical And Chemical Properties Analysis

  • No data available on melting point, boiling point, solubility, or stability.
  • No information available regarding the mechanism of action or potential biological activity.
  • Due to the lack of research, safety information on 3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid is not available.

Future Research Directions

  • Further research is needed to explore the synthesis, properties, and potential applications of this compound. This could involve:
    • Investigating its synthesis and developing efficient methods for production.
    • Characterizing its physical and chemical properties, such as solubility, stability, and melting point.
    • Evaluating its potential biological activity in various assays.
    • Assessing its safety profile for potential future development.

XLogP3

6.6

Dates

Modify: 2023-08-15
[1]. Li, J., et al. Novel Dual-Function Small-Molecule AMPK Activator Ameliorates Metabolic Syndrome. in DIABETES. 2010. AMER DIABETES ASSOC 1701 N BEAUREGARD ST, ALEXANDRIA, VA 22311-1717 USA.

Explore Compound Types